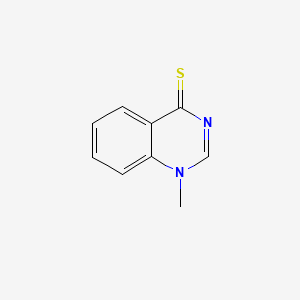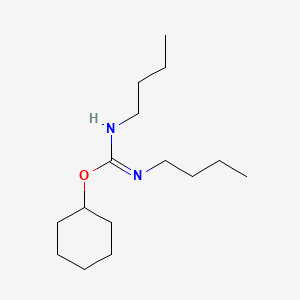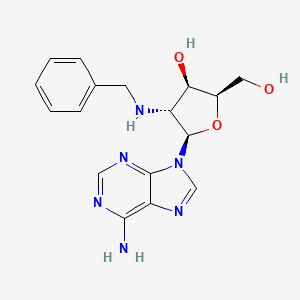
9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Benzylamino-2’-deoxyadenosine (2’-Benzylamino-dA) is a modified nucleoside analog where the amino group of the adenine base is substituted with a benzyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Benzylamino-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of 2’-deoxyadenosine, followed by the introduction of the benzyl group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of 2’-Benzylamino-2’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatographic techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2’-Benzylamino-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction can produce benzylamine .
Aplicaciones Científicas De Investigación
2’-Benzylamino-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2’-Benzylamino-2’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s binding affinity and selectivity towards these targets. This can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine: The parent compound without the benzyl substitution.
2’-Fluoro-2’-deoxyadenosine: A fluorinated analog with different biological properties.
2’-Amino-2’-deoxyadenosine: An analog with an amino group instead of a benzyl group.
Uniqueness
2’-Benzylamino-2’-deoxyadenosine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in medicinal chemistry and drug development .
Propiedades
Número CAS |
134934-93-3 |
|---|---|
Fórmula molecular |
C17H20N6O3 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H20N6O3/c18-15-13-16(21-8-20-15)23(9-22-13)17-12(14(25)11(7-24)26-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14,17,19,24-25H,6-7H2,(H2,18,20,21)/t11-,12-,14+,17-/m1/s1 |
Clave InChI |
GVRDSEPZSRMDCT-ALYFQZSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
SMILES canónico |
C1=CC=C(C=C1)CNC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



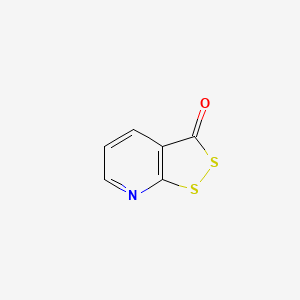
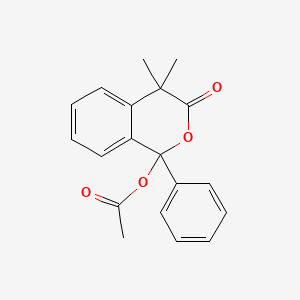

![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)

![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)


